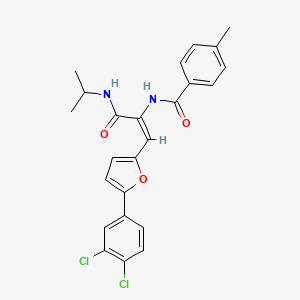![molecular formula C29H23BrN2O4 B11974378 [4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 302910-23-2](/img/structure/B11974378.png)
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromobenzoato y una porción hidrazinilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato típicamente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común incluye la reacción de 4-fenilfenol con cloruro de propanilo para formar 4-fenilfenil propanoato. Este intermedio luego reacciona con hidrato de hidracina para producir el derivado hidrazinilideno. Finalmente, el compuesto se esterifica con ácido 3-bromobenzoico en condiciones ácidas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y equipos de síntesis automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el átomo de bromo, donde nucleófilos como aminas o tioles reemplazan al bromo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Amoniaco en etanol para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se usa como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En la investigación biológica, [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, el compuesto se explora por sus posibles propiedades anticancerígenas. Los estudios han demostrado que puede inducir la apoptosis en células cancerosas, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer.
Industria
En el sector industrial, este compuesto se utiliza en la síntesis de productos químicos especiales y polímeros. Sus propiedades únicas lo hacen adecuado para la creación de materiales de alto rendimiento.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato implica su interacción con dianas moleculares específicas. Puede unirse a enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. La porción hidrazinilideno del compuesto es crucial para su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 4-bromobenzoato
- [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 2-bromobenzoato
Singularidad
En comparación con compuestos similares, [4-[(E)-[2-(4-fenilfenoxi)propanilhidrazinilideno]metil]fenil] 3-bromobenzoato exhibe propiedades únicas debido a la posición del átomo de bromo. Esta diferencia posicional puede afectar significativamente su reactividad y actividad biológica, lo que lo distingue de sus análogos.
Propiedades
Número CAS |
302910-23-2 |
|---|---|
Fórmula molecular |
C29H23BrN2O4 |
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H23BrN2O4/c1-20(35-26-16-12-23(13-17-26)22-6-3-2-4-7-22)28(33)32-31-19-21-10-14-27(15-11-21)36-29(34)24-8-5-9-25(30)18-24/h2-20H,1H3,(H,32,33)/b31-19+ |
Clave InChI |
RQXBBEIWOLRKJD-ZCTHSVRISA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)

![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)

![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
